molecular formula C7H13NO3 B12410346 2-Methylbutyrylglycine-d2

2-Methylbutyrylglycine-d2

Cat. No.: B12410346
M. Wt: 161.20 g/mol
InChI Key: HOACIBQKYRHBOW-APZFVMQVSA-N
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Description

2-Methylbutyrylglycine-d2 is a deuterium-labeled derivative of 2-Methylbutyrylglycine. This compound is an acyl glycine, which is a minor metabolite of fatty acids. It is often used in research settings to study metabolic pathways and enzyme deficiencies, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency .

Preparation Methods

The synthesis of 2-Methylbutyrylglycine-d2 typically involves the incorporation of deuterium into the molecular structure of 2-Methylbutyrylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the successful incorporation of deuterium .

Chemical Reactions Analysis

2-Methylbutyrylglycine-d2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Methylbutyrylglycine-d2 is primarily used in scientific research to study metabolic disorders, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency. It serves as a biomarker for diagnosing and monitoring these conditions. Additionally, it is used in studies of fatty acid metabolism and enzyme activity. In the field of chemistry, it is used as a reference standard for mass spectrometry and other analytical techniques .

Mechanism of Action

The mechanism of action of 2-Methylbutyrylglycine-d2 involves its role as a substrate for enzymes involved in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine. In cases of short/branched-chain acyl-CoA dehydrogenase deficiency, the accumulation of this compound can be observed due to the impaired breakdown of isoleucine and valine .

Comparison with Similar Compounds

2-Methylbutyrylglycine-d2 is similar to other acyl glycines, such as N-(2-Methylbutyryl)glycine and N-sec-Valerylglycine. its deuterium labeling makes it unique and particularly useful for research applications that require isotopic labeling. This labeling allows for more precise tracking and analysis in metabolic studies .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

161.20 g/mol

IUPAC Name

2,2-dideuterio-2-(2-methylbutanoylamino)acetic acid

InChI

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i4D2

InChI Key

HOACIBQKYRHBOW-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)C(C)CC

Canonical SMILES

CCC(C)C(=O)NCC(=O)O

Origin of Product

United States

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